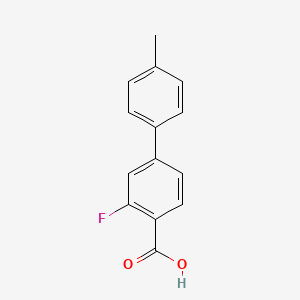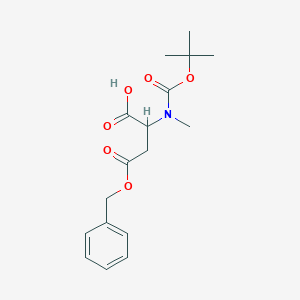
Boc-N-Me-Asp(OBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-Asp(OBzl)-OH is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transesterification and Amide cis-trans Isomerization
Research by Niklas, Zahl, and Alsfasser (2007) on the amino acid derivative Boc-Asp(OBzl) highlighted its application in studying transesterification and amide cis-trans isomerization through the synthesis of Zn and Cd complexes. This study provided valuable insights into the reactivity and coordination chemistry of such complexes, revealing the influence of metal ions on the rotational barriers of tertiary amide bonds and their transesterification reactivity. This work contributes to our understanding of the structural dynamics and reactivity of amino acid derivatives in the presence of metal ions N. Niklas, A. Zahl, R. Alsfasser, 2007.
Peptide Substrates for Proteases
Kawabata et al. (1988) synthesized peptide amides using Boc-Asp(OBzl) among other derivatives to create specific substrates for blood-clotting proteases and trypsin. This research aimed at identifying highly sensitive substrates for enzymes involved in blood coagulation, showcasing the application of Boc-N-Me-Asp(OBzl)-OH derivatives in developing tools for biochemical studies related to enzyme specificity and activity S. Kawabata, T. Miura, T. Morita, H. Kato, K. Fujikawa, S. Iwanaga, K. Takada, T. Kimura, S. Sakakibara, 1988.
Efficient Synthesis of Probes for Protein Function
Englund, Gopi, and Appella (2004) reported on the efficient synthesis of a probe for protein function utilizing N-alpha-Boc-Asp(OBn)-OH, highlighting the versatility of Boc-protected aspartic acid derivatives in synthesizing compounds for probing protein functions. This work emphasizes the role of such derivatives in the synthesis of complex molecules with potential applications in biochemical research Ethan A. Englund, H. Gopi, D. Appella, 2004.
Catalysts in Hydrolytic Reactions
Nishi and Nakajima (1982) synthesized peptides containing Boc-Asp(OBzl) as part of a sequence acting as catalysts in hydrolytic reactions. This research contributes to the understanding of peptides' catalytic roles, providing insights into their potential applications in mimicking enzymatic activities and designing peptide-based catalysts N. Nishi, B. Nakajima, 1982.
Cross-Linking in Peptide Dimerization
Shimohigashi, Kodama, Waki, and Costa (1989) explored the applications of Boc-protected amino acid amides, including Boc-Asp(OBzl), in the cross-linking of peptide dimerization and conjugation to affinity matrices. This study showcases the utility of this compound derivatives in peptide engineering, facilitating the design of dimeric peptides and their application in affinity purification Y. Shimohigashi, H. Kodama, M. Waki, T. Costa, 1989.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-N-Me-Asp(OBzl)-OH involves the protection of the carboxylic acid group, followed by the coupling of the protected aspartic acid derivative with benzyl alcohol. The benzyl group is then removed to yield the final product.", "Starting Materials": [ "N-methyl-L-aspartic acid", "Boc anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzyl alcohol", "trifluoroacetic acid (TFA)", "diethyl ether", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "N-methyl-L-aspartic acid is reacted with Boc anhydride in the presence of DMAP and DCC to yield Boc-N-Me-Asp(OBoc)-OH.", "Boc-N-Me-Asp(OBoc)-OH is then coupled with benzyl alcohol in DCM using DCC and DMAP as coupling agents to yield Boc-N-Me-Asp(OBzl)-OH.", "The benzyl group is removed from Boc-N-Me-Asp(OBzl)-OH using TFA in DCM to yield the final product, Boc-N-Me-Asp(OH)-OH.", "The product is then purified by precipitation with diethyl ether, followed by filtration and drying under vacuum.", "The purity of the final product is confirmed by NMR and HPLC analysis.", "Sodium bicarbonate and sodium chloride are used as aqueous workup reagents, while magnesium sulfate is used as a drying agent." ] } | |
Número CAS |
141408-45-9 |
Fórmula molecular |
C17H23NO6 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
Clave InChI |
DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
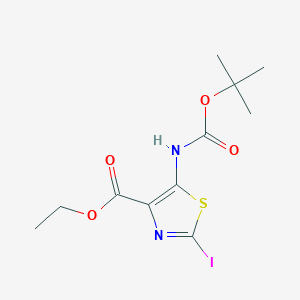
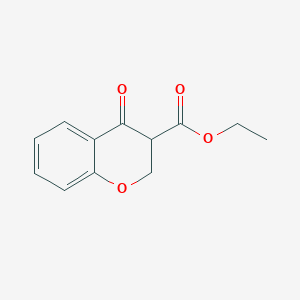
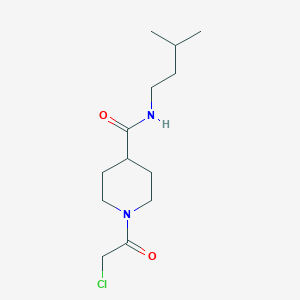
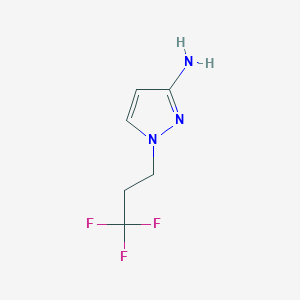


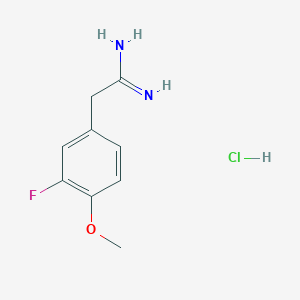
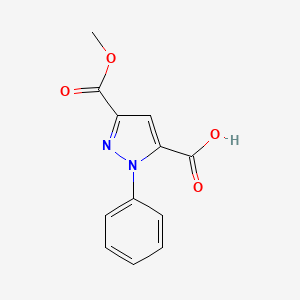
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)
